Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate
Description
Properties
IUPAC Name |
methyl 2-(3-fluoro-4-phenylphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKQHNPGWANCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-bromobiphenyl with methyl 2-hydroxypropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 substitution mechanism, resulting in the formation of the desired ester compound.
Industrial Production Methods
Industrial production of methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid.
Reduction: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its biphenyl structure is significant in drug design due to its ability to mimic biological molecules, enhancing bioavailability and efficacy. For instance, derivatives of this compound have shown promise in anti-inflammatory and antibacterial activities, making them candidates for further pharmacological studies.
Case Study: Anti-inflammatory Activity
Research has indicated that compounds related to this compound exhibit anti-inflammatory properties similar to those of established drugs like flurbiprofen. Studies demonstrated a reduction in inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .
2. Material Science
The compound's unique chemical characteristics make it suitable for applications in material science, particularly in the development of polymers and coatings. Its fluorinated biphenyl moiety can enhance the thermal stability and chemical resistance of materials.
Table: Comparison of Material Properties
| Property | This compound | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Chemical Resistance | Excellent | Variable |
| Biocompatibility | Moderate | High |
3. Environmental Applications
Recent studies have explored the use of this compound in environmental applications, particularly in the degradation of pollutants. The compound has been investigated for its ability to act as a catalyst in reactions that break down harmful substances in wastewater treatment processes.
Case Study: Pollutant Degradation
In laboratory settings, this compound was tested for its efficacy in degrading polyfluorinated compounds (PFAS). Results indicated a significant reduction in pollutant concentration after treatment with this compound under UV irradiation .
Mechanism of Action
Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate exerts its effects by inhibiting the activity of histone deacetylases. The compound binds to the active site of HDACs, preventing them from removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to epigenetic regulation of gene expression.
Comparison with Similar Compounds
Structural Analogs with Halogen or Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Effects : Replacement of fluorine with chlorine (e.g., compound in ) increases molecular weight and may alter electronic properties, affecting receptor binding or metabolic stability.
- Ester vs. Acid : The methyl ester derivative shows improved synthetic versatility (e.g., hydrazide formation ) compared to the carboxylic acid, but lacks direct COX inhibition.
- Substituent Impact : Polar groups (e.g., 3-oxobutyl in compound 42 ) reduce yield, likely due to steric hindrance or solubility challenges during synthesis.
Derivatives with Modified Functional Groups
Hydrazide Derivatives :
- Synthesis: this compound is a precursor to hydrazides like N′-(4-cyanobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide (3a), synthesized in 85% yield . These derivatives exhibit inhibitory activity against enzymes like lipoxygenase (LOX) and acetylcholinesterase (AChE) .
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CN) show enhanced enzyme inhibition compared to alkyl-substituted analogs .
Benzyl Esters :
- Example: 4-(3,3,3-Trifluoro-1-hydroxypropyl)benzyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (4j) incorporates a trifluoromethyl group, increasing metabolic resistance and hydrophobicity.
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Esters like this compound lack hydrogen-bonding donors, leading to triclinic or monoclinic crystal systems (e.g., P-1 or P2₁/c) . In contrast, carboxylic acid derivatives (e.g., flurbiprofen) form hydrogen-bonded dimers, influencing solubility and melting points.
- Thermal Stability : Esters generally exhibit lower melting points than their acid counterparts due to weaker intermolecular forces.
Biological Activity
Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, presenting a comprehensive overview of its pharmacological profile.
Chemical Structure and Synthesis
This compound features a biphenyl moiety with a fluorine substituent and an ester functional group. The synthesis typically involves the reaction of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride with appropriate alcohols under controlled conditions. This synthetic pathway is crucial for producing derivatives that exhibit enhanced biological properties.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound may exhibit significant antioxidant properties. For instance, derivatives were evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay, demonstrating a capacity to inhibit lipid peroxidation effectively. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the biphenyl ring could enhance antioxidant activity significantly .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds related to this structure have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values in the range of 5.10 to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Case Study 1: Antioxidant Activity Evaluation
A study focused on evaluating the antioxidant properties of this compound analogs revealed that specific modifications led to enhanced activity against oxidative stress markers. The compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The most effective compounds showed EC50 values significantly lower than those of standard antioxidants like ascorbic acid.
| Compound | EC50 (mM) | Activity Type |
|---|---|---|
| Compound A | 0.565 ± 0.051 | Antioxidant |
| Compound B | 0.708 ± 0.074 | Antioxidant |
Case Study 2: Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines demonstrated the efficacy of this compound derivatives. The most notable findings included:
| Compound | Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
|---|---|---|---|
| Compound C | MCF-7 | 5.10 ± 0.40 | Doxorubicin: 48.06 |
| Compound D | HepG2 | 6.19 ± 0.50 | Sorafenib: 9.18 |
These results suggest that structural modifications can lead to significant enhancements in anticancer activity.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. A base-mediated coupling between 2-fluoro-4-hydroxybiphenyl and methyl 2-bromopropanoate is a common approach. Key optimization parameters include:
- Base selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., acetone, DMF) .
- Temperature : Reflux conditions (60–80°C) to enhance reaction kinetics while minimizing side reactions like hydrolysis .
- Molar ratios : A 1.2:1 molar ratio of methyl 2-bromopropanoate to phenolic substrate improves yield by driving the reaction to completion .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Tested Conditions | Yield (%) | Reference |
|---|---|---|---|
| Base (K₂CO₃) | Acetone, 60°C, 12h | 72 | |
| Base (Cs₂CO₃) | DMF, 80°C, 6h | 85 | |
| Solvent (DMF vs. acetone) | Higher polarity improves solubility | – |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methoxy group) and biphenyl coupling (aromatic protons at δ 6.8–7.6 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~329 m/z) .
- X-ray Crystallography : For absolute stereochemical confirmation if chirality is introduced during synthesis .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation, particularly for stereoisomers or regioisomers?
Methodological Answer: Inconsistent NMR or MS data may arise from:
- Rotameric equilibria : Use variable-temperature NMR to observe dynamic effects in flexible ester groups .
- Regioisomeric by-products : Employ 2D NMR (COSY, HSQC) to differentiate substitution patterns on the biphenyl ring .
- Chiral impurities : Utilize chiral HPLC with amylose-based columns and polarimetric detection to resolve enantiomers .
Q. Example Workflow :
Acquire high-resolution MS to confirm molecular formula.
Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
Validate with X-ray crystallography if ambiguity persists .
Q. What strategies are recommended for impurity profiling and identification in this compound batches?
Methodological Answer: Common impurities include:
Q. Table 2: Impurity Characterization
| Impurity | Detection Method | Mitigation Strategy |
|---|---|---|
| Hydrolyzed acid derivative | HPLC (C18, 0.1% TFA) | Anhydrous conditions, molecular sieves |
| Di-substituted ether | GC-MS (m/z 454) | Limit reaction time to <12h |
Q. How can contradictions between in vitro and in vivo biological activity data be resolved for this compound?
Methodological Answer: Discrepancies may stem from:
- Metabolic instability : Perform hepatic microsomal assays to identify rapid ester hydrolysis in vivo .
- Poor bioavailability : Use logP calculations (predicted ~3.2) and Caco-2 cell permeability assays to optimize formulation .
- Off-target effects : Employ CRISPR-Cas9 gene editing to validate target engagement in disease models .
Q. Experimental Design :
Compare IC₅₀ values in cell-free vs. cell-based assays.
Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models).
Use isotopic labeling (³H or ¹⁴C) to track metabolite distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
